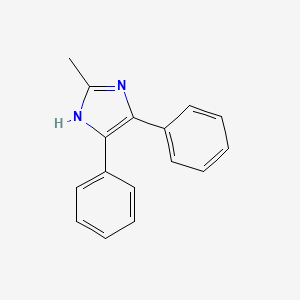

2-Methyl-4,5-diphenyl-1H-imidazole

Übersicht

Beschreibung

3,5-Di-tert-Butylphenol . It is an organic compound with the molecular formula C14H22O and a molecular weight of 206.33 g/mol . This compound is characterized by the presence of two tert-butyl groups attached to a phenol ring, making it a sterically hindered phenol.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,5-Di-tert-Butylphenol erfolgt typischerweise durch Alkylierung von Phenol mit Isobutylen in Gegenwart eines sauren Katalysators. Die Reaktion verläuft wie folgt:

Schritt 1: Phenol wird in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Phosphorsäure mit Isobutylen umgesetzt.

Schritt 2: Das Reaktionsgemisch wird auf eine Temperatur im Bereich von 60-80°C erhitzt, um den Alkylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von 3,5-Di-tert-Butylphenol einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet kontinuierliche Fließreaktoren, um ein effizientes Mischen und Wärmeübertragung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Das Endprodukt wird mit fortschrittlichen Trenntechniken wie Säulenchromatographie oder Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen: 3,5-Di-tert-Butylphenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Die Phenolgruppe kann zu den entsprechenden Alkoholen reduziert werden.

Substitution: Die Wasserstoffatome am Phenolring können durch andere funktionelle Gruppen wie Halogene, Alkylgruppen oder Nitrogruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden unter milden Bedingungen verwendet.

Substitution: Die Halogenierung kann mit Halogenen (Cl2, Br2) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) erreicht werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Chinonen oder Hydrochinonen.

Reduktion: Bildung von alkylierten Phenolen oder Alkoholen.

Substitution: Bildung von halogenierten oder nitrosubstituierten Phenolen.

Wissenschaftliche Forschungsanwendungen

3,5-Di-tert-Butylphenol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Stabilisator in der Polymerchemie verwendet, um den oxidativen Abbau von Polymeren zu verhindern.

Biologie: Es dient als Antioxidans in biologischen Studien, um Zellen vor oxidativem Stress zu schützen.

Medizin: Es wird wegen seiner möglichen therapeutischen Wirkungen aufgrund seiner antioxidativen Eigenschaften untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 3,5-Di-tert-Butylphenol beinhaltet hauptsächlich seine antioxidativen Eigenschaften. Die Verbindung kann Wasserstoffatome an freie Radikale abgeben, wodurch diese neutralisiert werden und oxidativer Schaden an Zellen und Geweben verhindert wird. Zu den molekularen Zielstrukturen gehören reaktive Sauerstoffspezies (ROS) und andere freie Radikale. Die an seiner Wirkung beteiligten Pfade umfassen das Abfangen von freien Radikalen und die Hemmung der Lipidperoxidation .

Ähnliche Verbindungen:

- 2,6-Di-tert-Butylphenol

- 4-tert-Butylphenol

- 2,4-Di-tert-Butylphenol

Vergleich: 3,5-Di-tert-Butylphenol ist aufgrund der spezifischen Positionierung der tert-Butylgruppen am Phenolring einzigartig, die eine sterische Hinderung bietet und seine Stabilität erhöht. Im Vergleich zu anderen ähnlichen Verbindungen weist es überlegene antioxidative Eigenschaften auf und ist effektiver bei der Verhinderung von oxidativem Abbau in verschiedenen Anwendungen .

Wirkmechanismus

The mechanism of action of 3,5-Di-tert-Butylphenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its action include the scavenging of free radicals and the inhibition of lipid peroxidation .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Di-tert-Butylphenol

- 4-tert-Butylphenol

- 2,4-Di-tert-Butylphenol

Comparison: 3,5-Di-tert-Butylphenol is unique due to the specific positioning of the tert-butyl groups on the phenol ring, which provides steric hindrance and enhances its stability. Compared to other similar compounds, it exhibits superior antioxidant properties and is more effective in preventing oxidative degradation in various applications .

Biologische Aktivität

2-Methyl-4,5-diphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mutagenicity, anticancer properties, and antimicrobial effects, supported by relevant case studies and research findings.

1. Mutagenicity

Research indicates that certain derivatives of imidazole, including this compound, exhibit mutagenic properties. A study conducted on ten imidazole derivatives revealed that while some compounds were non-mutagenic in specific strains of Salmonella typhimurium, others showed weak mutagenic activity under certain conditions. The presence of phenyl groups in different positions influenced the mutagenic potential significantly. For instance, in the absence of metabolic activation, 1-ethyl-2-methyl-4,5-diphenyl-1H-imidazole was found to be non-mutagenic .

| Compound | Mutagenicity (TA100) | Mutagenicity (TA98) | Notes |

|---|---|---|---|

| This compound | Non-mutagenic | Non-mutagenic | Weakly toxic at higher concentrations |

2. Anticancer Activity

The anticancer potential of this compound has been investigated with promising results. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and has shown significant cytotoxicity against various tumor types. For example, a related study indicated that imidazole derivatives could inhibit cancer cell proliferation effectively, with IC50 values comparable to standard chemotherapeutics like cisplatin .

| Study | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| Study B | Colon carcinoma cells | Similar to cisplatin | Inhibition of cell growth |

3. Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been extensively studied. It has shown effectiveness against various bacterial strains and fungi. For instance, one study reported that metal complexes derived from this imidazole exhibited enhanced antimicrobial activity compared to the parent compound itself .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 200 μg/mL |

| Candida albicans | 100 μg/mL |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of imidazole derivatives on MCF-7 cancer cells and found that compounds with specific substitutions exhibited superior efficacy in inducing apoptosis compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various imidazole derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives had significant inhibitory effects on resistant strains of bacteria.

Eigenschaften

IUPAC Name |

2-methyl-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSXISQIHMTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284870 | |

| Record name | 2-Methyl-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-82-8 | |

| Record name | NSC39454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIPHENYL-2-METHYLIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.